molecular formula C18H13FN2O3S B11118185 Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate CAS No. 545437-73-8

Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11118185
CAS No.: 545437-73-8
M. Wt: 356.4 g/mol
InChI Key: VMYAWYVHMDIBQP-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-fluorophenyl substituent at the 4-position and a pyridin-4-ylcarbonylamino group at the 2-position of the thiophene ring.

Properties

CAS No.

545437-73-8

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H13FN2O3S/c1-24-18(23)15-14(11-2-4-13(19)5-3-11)10-25-17(15)21-16(22)12-6-8-20-9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

VMYAWYVHMDIBQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene reacts with a halogenated thiophene.

    Attachment of the Pyridinylcarbonylamino Group: This step involves the reaction of the thiophene derivative with a pyridine carboxylic acid derivative under amide bond-forming conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s core structure aligns with several thiophene-3-carboxylate derivatives, which vary in ester groups, aromatic substituents, and acyl amino functionalities. Below is a comparative analysis:

Compound Name (Empirical Formula) Ester Group 4-Position Substituent 2-Position Acyl Amino Group Key Properties/Findings Reference
Target Compound (C₁₈H₁₄FN₃O₃S) Methyl 4-Fluorophenyl Pyridin-4-ylcarbonyl Hypothesized enhanced solubility due to pyridine ring
Ethyl 4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate (STK280616, C₂₀H₁₇NO₃S) Ethyl Phenyl Phenylcarbonyl Align score: 0.453 (BACE1 inhibition)
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate (STK057995, C₂₁H₂₀N₂O₅S) Ethyl 3,4-Dimethoxyphenyl Pyridin-4-ylcarbonyl Align score: 0.453; methoxy groups may enhance binding
Ethyl 4-(4-fluorophenyl)-2-[(3-methoxyphenyl)carbonyl]amino thiophene-3-carboxylate (STK408850, C₂₁H₁₈FNO₄S) Ethyl 4-Fluorophenyl 3-Methoxyphenylcarbonyl Align score: 0.453; methoxy group modifies electronic effects
Methyl 2-[(cyclohexanecarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (C₂₀H₂₀FN₃O₃S) Methyl 4-Fluorophenyl Cyclohexanecarbonyl Synthetic intermediate; bulky cyclohexane may reduce target affinity

Key Observations

Ester Group Impact : Methyl esters (e.g., target compound) may confer higher metabolic stability compared to ethyl esters, as seen in STK280616 and STK057995, though ethyl groups could improve lipophilicity .

Substituent Effects : The 4-fluorophenyl group is conserved in the target compound and STK408850, suggesting its role as a critical pharmacophore for target engagement. Methoxy or dimethoxy substituents (STK057995) may improve binding affinity through electronic or steric effects .

Hypothesized Pharmacological Relevance

While direct activity data for the target compound are unavailable, its structural features align with BACE1 inhibitors reported in . The pyridin-4-ylcarbonyl group may mimic transition-state analogs of aspartic proteases, while the 4-fluorophenyl group could enhance blood-brain barrier penetration .

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